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Compound of Interest

Compound Name: 1-Iodo-2,3-dimethoxybenzene

Cat. No.: B052624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance

(NMR) data for 1-iodo-2,3-dimethoxybenzene. Due to the limited availability of public

experimental spectra for this specific compound, this guide presents a high-quality predicted

¹³C NMR dataset, supplemented by experimental data from closely related isomers for

comparative analysis. A comprehensive experimental protocol for the acquisition of such data

is also included.

Predicted ¹³C NMR Data for 1-Iodo-2,3-
dimethoxybenzene
The following table summarizes the predicted ¹³C NMR chemical shifts for 1-iodo-2,3-
dimethoxybenzene. These values were generated using a computational prediction tool and

are reported in parts per million (ppm) relative to a standard reference.
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Carbon Atom Predicted Chemical Shift (ppm)

C1 (-I) 94.5

C2 (-OCH₃) 152.8

C3 (-OCH₃) 147.1

C4 (-H) 125.9

C5 (-H) 124.8

C6 (-H) 112.2

-OCH₃ (at C2) 60.7

-OCH₃ (at C3) 56.1

Note: These are predicted values and may differ slightly from experimental results.

Comparative Experimental ¹³C NMR Data of Isomers
For contextual validation of the predicted data, the following table presents experimental ¹³C

NMR data for two isomers of 1-iodo-2,3-dimethoxybenzene. The spectra for these

compounds were recorded in deuterated chloroform (CDCl₃).[1]

Compound
Carbon Atom Assignment and Chemical
Shift (ppm)

1-Iodo-2,4-dimethoxybenzene

C1: 74.8, C2: 161.4, C3: 99.3, C4: 158.9, C5:

107.0, C6: 139.2, OCH₃ (at C2): 56.3, OCH₃ (at

C4): 55.5

4-Iodo-1,2-dimethoxybenzene

C1: 149.1, C2: 149.8, C3: 113.1, C4: 82.3, C5:

120.3, C6: 129.7, OCH₃ (at C1): 56.1, OCH₃ (at

C2): 55.9

Experimental Protocol for ¹³C NMR Spectroscopy
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The following is a generalized experimental protocol for the acquisition of a ¹³C NMR spectrum

of a small organic molecule like 1-iodo-2,3-dimethoxybenzene.

1. Sample Preparation:

Dissolve 10-50 mg of the solid sample or 20-100 µL of the liquid sample in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

The choice of solvent should be based on the solubility of the compound and should not

have signals that overlap with the expected signals of the analyte.

Transfer the solution to a 5 mm NMR tube.

For quantitative measurements, ensure complete dissolution and homogeneity of the

sample.

2. Spectrometer Setup and Calibration:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a

homogeneous magnetic field.

Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or

zgdc30 on Bruker instruments) is typically used.

Pulse Width: A 30° pulse angle is often a good compromise to allow for faster repetition

rates.[2]

Acquisition Time (AQ): Typically set to 1-2 seconds.[2]
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Relaxation Delay (D1): A delay of 2 seconds is a common starting point. For quantitative

analysis, a much longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is

necessary.[3]

Number of Scans (NS): This will depend on the concentration of the sample. For a

moderately concentrated sample, 128 to 1024 scans are often sufficient.[2]

Spectral Width (SW): A spectral width of 0 to 220 ppm is generally adequate for most organic

molecules.

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR,

integrals are not typically reliable unless specific quantitative parameters are used).

Perform peak picking to identify the chemical shifts of the signals.

Visualizations
The following diagrams illustrate the structure of 1-iodo-2,3-dimethoxybenzene and the

logical relationship between its carbon atoms and their predicted ¹³C NMR chemical shifts.

Caption: Structure of 1-iodo-2,3-dimethoxybenzene with atom numbering.
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1-Iodo-2,3-dimethoxybenzene Carbons Predicted 13C NMR Peaks (ppm)

C1 94.5

C2 152.8

C3 147.1

C4 125.9

C5 124.8

C6 112.2

C2-OCH3 60.7

C3-OCH3 56.1

Click to download full resolution via product page

Caption: Predicted ¹³C NMR peak assignments for 1-iodo-2,3-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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